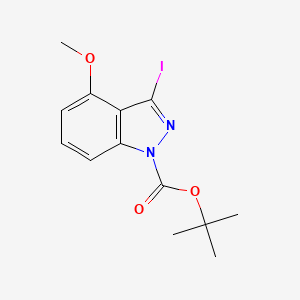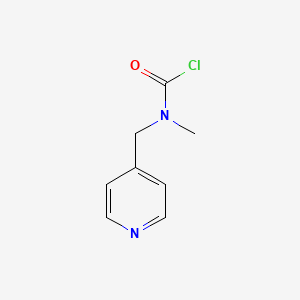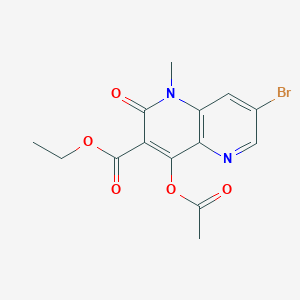
Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes an ethyl ester, an acetoxy group, a bromine atom, and a naphthyridine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and ethyl acetoacetate under acidic conditions.
Acetylation: The acetoxy group is introduced by reacting the intermediate with acetic anhydride in the presence of a catalyst such as pyridine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester and acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid.
Acetylation: Acetic anhydride and pyridine.
Esterification: Ethanol and sulfuric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the naphthyridine core play crucial roles in binding to biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:
- Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate
- 6-bromo-5-hydroxy-1-methyl-2-(phenylthio)methylindole-3-carboxylate
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and biological activities
Propiedades
Fórmula molecular |
C14H13BrN2O5 |
|---|---|
Peso molecular |
369.17 g/mol |
Nombre IUPAC |
ethyl 4-acetyloxy-7-bromo-1-methyl-2-oxo-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C14H13BrN2O5/c1-4-21-14(20)10-12(22-7(2)18)11-9(17(3)13(10)19)5-8(15)6-16-11/h5-6H,4H2,1-3H3 |
Clave InChI |
CNMOYYFFWXGTRL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(C=C(C=N2)Br)N(C1=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13088088.png)

![1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088105.png)

![[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13088115.png)
![2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13088129.png)

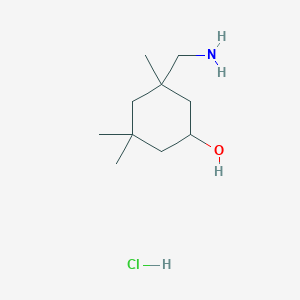
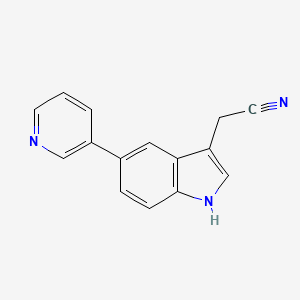
![4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088148.png)
![N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088151.png)

